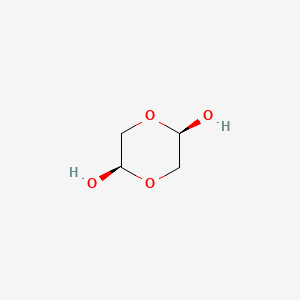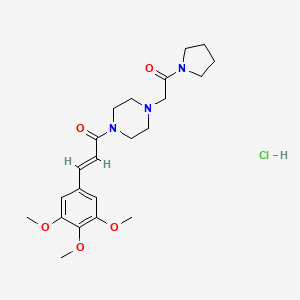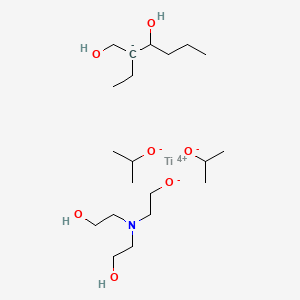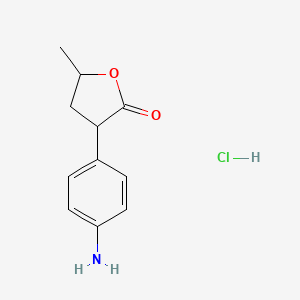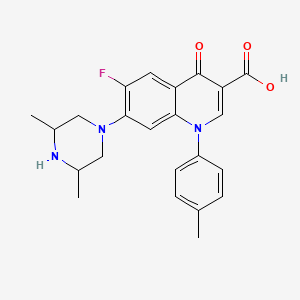![molecular formula C39H43N3O7 B12715614 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide CAS No. 125575-12-4](/img/structure/B12715614.png)
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N’-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide is a complex organic compound with a unique structure that combines naphthalene and benzenecarboximidamide moieties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N’-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide involves multiple steps The initial step typically includes the formation of the naphthalene core through a Friedel-Crafts acylation reactionThe final step includes the coupling of the naphthalene derivative with the benzenecarboximidamide moiety using a condensation reaction under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can further enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: Introduction of hydroxyl groups.
Reduction: Conversion of carboxylic acids to alcohols.
Substitution: Replacement of hydrogen atoms with functional groups.
Condensation: Formation of imidamide linkages.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogenating agents, nucleophiles.
Condensation reagents: Acid chlorides, amines.
Major Products
The major products formed from these reactions include various naphthalene derivatives and benzenecarboximidamide compounds with different functional groups .
Applications De Recherche Scientifique
This compound has several scientific research applications:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential as a fluorescent probe for detecting biological molecules.
Medicine: Investigated for its potential as an anti-cancer agent due to its ability to interact with DNA.
Industry: Used in the production of dyes and pigments due to its chromophoric properties.
Mécanisme D'action
The mechanism of action of this compound involves its interaction with biological molecules, such as DNA and proteins. The naphthalene moiety intercalates between DNA bases, disrupting the DNA structure and inhibiting replication. The benzenecarboximidamide moiety interacts with proteins, affecting their function and leading to cell death. This dual mechanism makes it a potential candidate for anti-cancer therapy .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-[(3-carboxy-2-hydroxy-1-naphthalenyl)methyl]-3-hydroxy-2-naphthalenecarboxylic acid
- N’-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide
Uniqueness
The uniqueness of 4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N’-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide lies in its combined structure, which allows it to interact with both DNA and proteins, providing a multifaceted approach to its applications in medicine and industry .
Propriétés
Numéro CAS |
125575-12-4 |
|---|---|
Formule moléculaire |
C39H43N3O7 |
Poids moléculaire |
665.8 g/mol |
Nom IUPAC |
4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid;N'-[2-(diethylamino)ethyl]-4-propan-2-yloxybenzenecarboximidamide |
InChI |
InChI=1S/C23H16O6.C16H27N3O/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;1-5-19(6-2)12-11-18-16(17)14-7-9-15(10-8-14)20-13(3)4/h1-10,24-25H,11H2,(H,26,27)(H,28,29);7-10,13H,5-6,11-12H2,1-4H3,(H2,17,18) |
Clé InChI |
UMNXGRPRBVFMGA-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCN=C(C1=CC=C(C=C1)OC(C)C)N.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


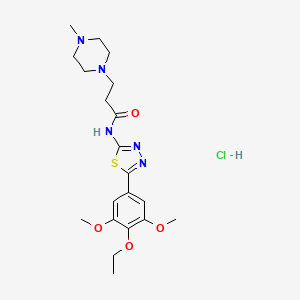
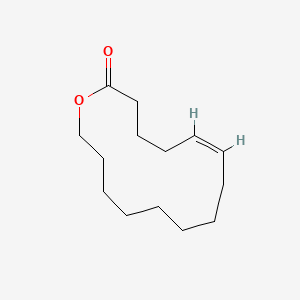
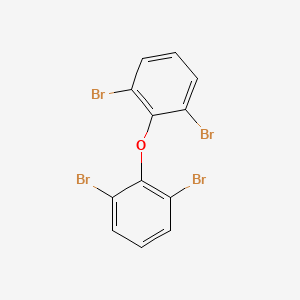


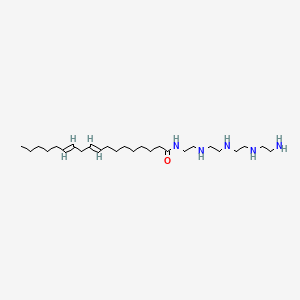
![(10E)-10-[3-(dimethylamino)propylidene]-4H-thieno[2,3-c][1]benzothiepine-8-carbonitrile;oxalic acid](/img/structure/B12715583.png)

